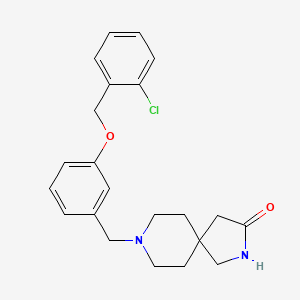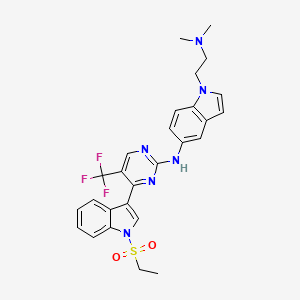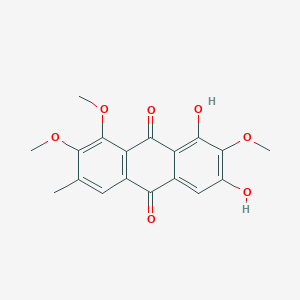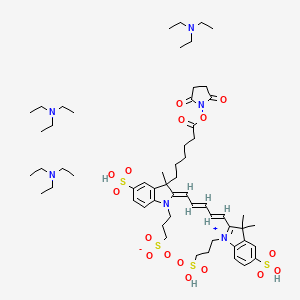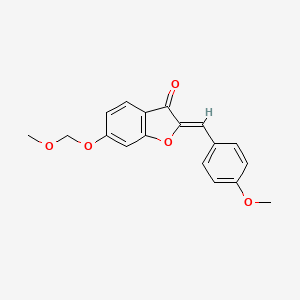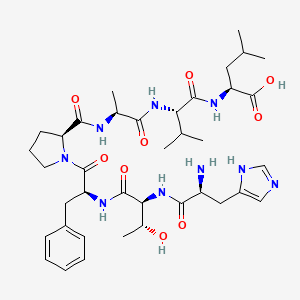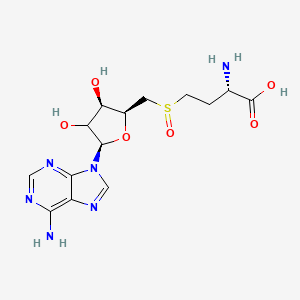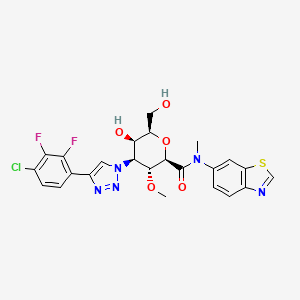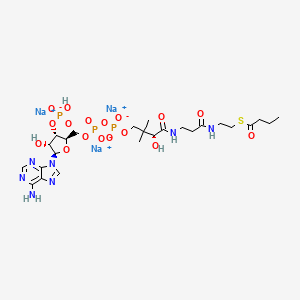
Butyryl-Coenzyme A (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyryl-Coenzyme A (trisodium) is an organic coenzyme A-containing derivative of butyric acid. It is a natural product found in many biological pathways, such as fatty acid metabolism (degradation and elongation), fermentation, and 4-aminobutanoate (GABA) degradation . This compound plays a crucial role as an intermediate in various metabolic processes, particularly in the conversion to and from crotonyl-Coenzyme A, mediated by butyryl-Coenzyme A dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyryl-Coenzyme A (trisodium) typically involves the enzymatic conversion of butyric acid to butyryl-Coenzyme A. This process is facilitated by enzymes such as butyryl-Coenzyme A dehydrogenase and acetyl-Coenzyme A acetyltransferase . The reaction conditions often require a controlled pH environment, typically around pH 7.0, and a temperature of 25°C to maintain enzyme activity .
Industrial Production Methods
Industrial production of Butyryl-Coenzyme A (trisodium) involves the use of microbial fermentation processes. Specific strains of bacteria, such as Clostridium species, are employed to produce butyryl-Coenzyme A through the fermentation of butyric acid . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyryl-Coenzyme A (trisodium) undergoes various chemical reactions, including:
Oxidation: Conversion to crotonyl-Coenzyme A by butyryl-Coenzyme A dehydrogenase.
Reduction: Conversion back to butyryl-Coenzyme A from crotonyl-Coenzyme A.
Substitution: Transfer of the Coenzyme A moiety to other molecules, such as acetate, resulting in the formation of butyrate and acetyl-Coenzyme A.
Common Reagents and Conditions
Common reagents used in these reactions include butyric acid, crotonyl-Coenzyme A, and various enzymes such as butyryl-Coenzyme A dehydrogenase and acetyl-Coenzyme A acetyltransferase . The reactions typically occur under physiological conditions, with a pH around 7.0 and a temperature of 25°C .
Major Products
The major products formed from these reactions include crotonyl-Coenzyme A, butyrate, and acetyl-Coenzyme A .
Scientific Research Applications
Butyryl-Coenzyme A (trisodium) has a wide range of scientific research applications, including:
Mechanism of Action
Butyryl-Coenzyme A (trisodium) exerts its effects through its role as an intermediate in metabolic pathways. It participates in the conversion of butyric acid to crotonyl-Coenzyme A and vice versa, mediated by enzymes such as butyryl-Coenzyme A dehydrogenase . This conversion is essential for the production of energy and the regulation of various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Coenzyme A: Another coenzyme A-containing compound involved in metabolic processes.
Crotonyl-Coenzyme A: An intermediate in the conversion of butyryl-Coenzyme A.
Propionyl-Coenzyme A: Similar in structure and function, involved in fatty acid metabolism.
Uniqueness
Butyryl-Coenzyme A (trisodium) is unique due to its specific role in the conversion of butyric acid to crotonyl-Coenzyme A and its involvement in various metabolic pathways . Its high calculated potential Gibbs energy and specific enzymatic interactions distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H39N7Na3O17P3S |
|---|---|
Molecular Weight |
903.6 g/mol |
IUPAC Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 |
InChI Key |
PRMIKLPNYYDDCC-WSRMJXCZSA-K |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



